molecular formula C7H8N2O2S B082136 Anilinoiminomethanesulfinic acid CAS No. 14451-43-5

Anilinoiminomethanesulfinic acid

Cat. No.: B082136
CAS No.: 14451-43-5
M. Wt: 184.22 g/mol
InChI Key: PXYUWGXNHHWIDU-UHFFFAOYSA-N
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Description

Anilinoiminomethanesulfinic acid (CAS 91-29-2), also referred to as 2-(p-Aminoanilino)-5-nitrobenzenesulfonic acid or Aniline nitro nerol acid, is a benzenesulfonic acid derivative characterized by a sulfonic acid group (-SO₃H) substituted with a nitro (-NO₂) group at position 5 and a para-aminoanilino (-NH-C₆H₄-NH₂) group at position 2 on the aromatic ring . Its molecular formula is C₁₂H₁₁N₃O₅S, with a molecular weight of 309.28 g/mol.

Properties

CAS No.

14451-43-5

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

(E)-(phenylhydrazinylidene)methanesulfinic acid

InChI

InChI=1S/C7H8N2O2S/c10-12(11)6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,10,11)/b8-6+

InChI Key

PXYUWGXNHHWIDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=CS(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/S(=O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CS(=O)O

Synonyms

Anilino(imino)methanesulfinic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Anilinoiminomethanesulfinic acid with three sulfonic acid derivatives, highlighting key structural and functional differences:

Compound Name Molecular Formula CAS No. Substituents/Functional Groups Key Properties/Applications
This compound C₁₂H₁₁N₃O₅S 91-29-2 - Benzenesulfonic acid core
- -NO₂ (position 5)
- -NH-C₆H₄-NH₂ (position 2)
- Polar, water-soluble
- Potential intermediate in azo dye synthesis
4-Amino-5-methyl-2-nitrobenzenesulfonic acid C₇H₈N₂O₅S 68061-95-0 - Benzenesulfonic acid core
- -NO₂ (position 2)
- -CH₃ (position 5)
- -NH₂ (position 4)
- Lower solubility due to methyl group
- Used in pigment manufacturing
N-Aminoethyl-2-aminoethanesulfonic acid C₄H₁₂N₂O₃S 83111-01-7 - Ethanesulfonic acid backbone
- Two aminoethyl (-NH-CH₂-CH₂-) substituents
- Zwitterionic properties
- Potential buffer agent in biochemical studies

Structural and Functional Analysis

Electron Effects: this compound’s nitro group enhances electrophilic substitution reactivity, while its amino groups facilitate hydrogen bonding, increasing solubility in polar solvents. In contrast, the methyl group in 4-amino-5-methyl-2-nitrobenzenesulfonic acid reduces solubility but improves thermal stability . N-Aminoethyl-2-aminoethanesulfonic acid lacks aromaticity, making it less reactive in electrophilic substitutions but highly stable in aqueous solutions due to its zwitterionic nature .

Applications: this compound’s conjugated aromatic system makes it suitable for synthesizing azo dyes, where its amino groups participate in diazo coupling reactions . 4-Amino-5-methyl-2-nitrobenzenesulfonic acid’s methyl group may enhance its suitability for hydrophobic dye intermediates . N-Aminoethyl-2-aminoethanesulfonic acid’s buffering capacity is leveraged in biochemical assays requiring pH stability .

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